N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
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Overview
Description
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound has a molecular formula of C15H19ClN2O2S · HCl and a molecular weight of 363.30 . It is primarily used in biochemical research due to its ability to interact with calmodulin, a protein that plays a crucial role in calcium signaling pathways.
Preparation Methods
The synthesis of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-chloronaphthalene-2-sulfonyl chloride with 1,5-diaminopentane in the presence of a base to form the sulfonamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Condensation Reactions: The amine group can react with carboxylic acids or their derivatives to form amides.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving calmodulin and calcium signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to calcium signaling.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The primary mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves its interaction with calmodulin. By binding to calmodulin, it inhibits the protein’s ability to interact with calcium ions, thereby disrupting calcium signaling pathways. This inhibition can affect various cellular processes, including muscle contraction, cell division, and signal transduction .
Comparison with Similar Compounds
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is unique due to its specific interaction with calmodulin. Similar compounds include:
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a slightly different structure.
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide: A compound with similar properties but different positional isomerism.
These compounds share similar biochemical properties but differ in their specific interactions and efficacy, making N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride a valuable tool in research.
Properties
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVMUPRNSZJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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